molecular formula C7H15ClN2O B1379458 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride CAS No. 1803592-40-6

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride

Cat. No.: B1379458
CAS No.: 1803592-40-6
M. Wt: 178.66 g/mol
InChI Key: TVJJMUORXRNYFH-UHFFFAOYSA-N
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Description

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride typically involves the reaction of 2-amino-4-(propan-2-yloxy)butanenitrile with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of advanced reactors and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride is widely used in scientific research due to its unique properties and reactivity. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

  • 2-Amino-4-(propan-2-yloxy)butanenitrile

  • 4-Amino-2-(propan-2-yloxy)benzoic acid

  • Other amino-substituted nitriles

Uniqueness: 2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride stands out due to its specific structural features and reactivity profile, which differentiate it from other similar compounds.

Properties

IUPAC Name

2-amino-4-propan-2-yloxybutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(2)10-4-3-7(9)5-8;/h6-7H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJMUORXRNYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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